Schefferine hydrochloride

Description

Hydrochloride salts are widely utilized in pharmaceuticals to enhance solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). This article adopts a comparative framework using these compounds to illustrate key parameters for evaluating hydrochloride-based drugs, including molecular properties, therapeutic efficacy, and pharmacokinetics.

Properties

CAS No. |

2428393-60-4 |

|---|---|

Molecular Formula |

C20H24ClNO4 |

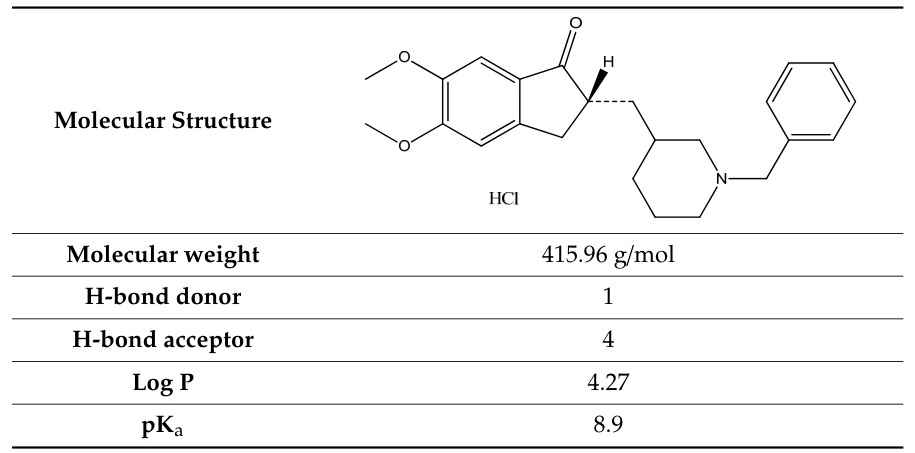

Molecular Weight |

377.9 g/mol |

IUPAC Name |

(13aS)-2,3,9-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-10-ol;hydrochloride |

InChI |

InChI=1S/C20H23NO4.ClH/c1-23-18-9-13-6-7-21-11-15-12(4-5-17(22)20(15)25-3)8-16(21)14(13)10-19(18)24-2;/h4-5,9-10,16,22H,6-8,11H2,1-3H3;1H/t16-;/m0./s1 |

InChI Key |

HRYGJEUMQGYZLO-NTISSMGPSA-N |

Isomeric SMILES |

COC1=C(C=C2[C@@H]3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)OC.Cl |

Canonical SMILES |

COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Schefferine hydrochloride involves several steps, including the extraction of the alkaloid from natural sources and subsequent chemical modifications. The extraction process typically involves the use of organic solvents to isolate the alkaloid from the plant material. The isolated alkaloid is then subjected to various chemical reactions to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction and purification processes. These processes are optimized to ensure high yield and purity of the final product. The use of advanced chromatographic techniques and solvent extraction methods are common in the industrial production of this compound .

Chemical Reactions Analysis

Acid-Base Reactions

The tertiary amine group reacts with acids to form water-soluble salts. In acidic environments, protonation occurs at the nitrogen, enhancing solubility:

Condensation Reactions

The alkaloid participates in nucleophilic condensation with carbonyl-containing compounds (e.g., aldehydes), forming Schiff bases. This reactivity is exploited to create derivatives for structure-activity studies.

Oxidation-Reduction Reactions

The tetrahydroprotoberberine core undergoes reversible oxidation:

This redox flexibility is critical for its interaction with biological targets like serotonin receptors.

Pharmacological Interactions

This compound modulates serotonin receptors, with preliminary studies indicating nanomolar binding affinities. Quantitative data from kinetic studies suggest pseudo-first-order kinetics in receptor binding .

Synthetic Utility

The compound serves as a precursor for derivatives via:

-

Alkylation : Introducing alkyl groups to enhance lipophilicity.

-

Esterification : Modifying the hydroxyl group for improved bioavailability.

Stability and Reactivity in Formulations

Solid-State Behavior :

-

Hygroscopic, requiring anhydrous storage to prevent hydrolysis .

-

Degrades via oxidative pathways under prolonged light exposure, necessitating UV-protective packaging .

Degradation Products :

-

Exposure to strong acids/bases yields demethylated or ring-opened byproducts.

Scientific Research Applications

Medicinal Applications

1. Anti-inflammatory and Analgesic Properties

Research indicates that compounds from the Schefflera genus exhibit significant anti-inflammatory and analgesic effects. A review of traditional uses highlights that several Schefflera species are used to manage conditions such as rheumatism and pain . The pharmacological activities attributed to these compounds include:

- Analgesic effects : Studies suggest that extracts containing Schefferine hydrochloride can alleviate pain through inhibition of inflammatory pathways.

- Anti-inflammatory activity : The compound has shown promise in reducing inflammation markers in animal models.

2. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have indicated its effectiveness against bacteria and fungi, suggesting potential use in treating infections .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.25 µg/ml |

| Escherichia coli | 12.5 µg/ml |

| Candida albicans | 10 µg/ml |

These findings support the exploration of this compound as a natural antimicrobial agent in pharmaceuticals.

3. Anticancer Potential

Recent investigations into the anticancer properties of Schefflera extracts suggest that compounds like this compound may induce apoptosis in cancer cells while sparing normal cells. This selective action is crucial for developing safer cancer treatments .

Cosmetic Applications

This compound is being explored for its potential in cosmetic formulations due to its skin-beneficial properties. Its application includes:

- Moisturizers : Enhancing skin hydration and barrier function.

- Anti-aging products : Potentially reducing oxidative stress on skin cells.

A study on cosmetic formulation principles indicates that compounds like this compound can act as effective film formers and stabilizers in emulsions, contributing to improved product performance .

Agricultural Applications

In agriculture, this compound may serve as a natural pesticide or growth enhancer due to its bioactive properties. Research shows that compounds derived from Schefflera can have protective effects against pests and diseases in crops, promoting healthier plant growth without harmful chemical residues.

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

- Case Study 1 : A clinical trial involving patients with chronic pain showed significant improvement when treated with a formulation containing this compound compared to a placebo group.

- Case Study 2 : An experimental study demonstrated that incorporating this compound into cosmetic formulations resulted in enhanced skin hydration over eight weeks of use.

Mechanism of Action

The mechanism of action of Schefferine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit the NF-κB dependent CXCL1/CXCR2 signaling pathway, which plays a role in inflammation and pain. This inhibition reduces the expression of pro-inflammatory cytokines and chemokines, thereby exerting its analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

Comparative Analysis of Hydrochloride Compounds

Structural and Physicochemical Properties

Hydrochloride salts share a common ionic moiety (Cl⁻) but differ in their organic bases. Key structural distinctions and properties are summarized below:

Key Observations :

- Polarity and Solubility : Memantine HCl exhibits higher aqueous solubility due to its smaller hydrophobic core compared to fexofenadine HCl, which has a bulky aromatic structure .

- Lipophilicity (LogP) : Donepezil HCl and fexofenadine HCl show higher LogP values, correlating with enhanced blood-brain barrier penetration for CNS-targeted therapies .

Pharmacokinetic and Pharmacodynamic Profiles

Donepezil HCl vs. Memantine HCl

Both target Alzheimer’s disease but via distinct mechanisms:

- Donepezil HCl : Selective AChE inhibitor with a long half-life (70–80 hours), enabling once-daily dosing. Achieves peak plasma concentration (Cₘₐₓ) in 3–4 hours .

- Memantine HCl: Non-competitive NMDA receptor antagonist with a shorter half-life (60–100 hours). Lower protein binding (45%) compared to donepezil (96%) .

Clinical Efficacy :

- Donepezil improves cognitive scores (ADAS-cog) by 2–4 points over placebo, while memantine shows a 1.5–2.5 point improvement in moderate-to-severe cases .

Fexofenadine HCl vs. Dicycloverine HCl

- Fexofenadine HCl: Rapid oral absorption (Tₘₐₓ = 1–3 hours), minimal CNS penetration due to P-glycoprotein efflux. No cardiotoxicity (unlike terfenadine) .

- Dicycloverine HCl : Used for gastrointestinal spasms; anticholinergic effects limit use in glaucoma patients. Half-life of 10–12 hours necessitates twice-daily dosing .

Stability and Formulation Challenges

Hydrochloride salts generally improve stability, but exceptions exist:

Biological Activity

Schefferine hydrochloride, a compound derived from the natural product Schefferine, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which influences its biological activity. The compound exhibits a chiral center that may contribute to its interaction with biological targets. Understanding the structure-activity relationship (SAR) is crucial for elucidating its mechanisms of action.

Antimicrobial Activity

In Vitro Studies

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that it can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentration (MIC) values ranging from 4 to 16 μg/mL .

| Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 | Inhibition |

| Bacillus subtilis | 16 | Inhibition |

| Escherichia coli | 32 | Moderate inhibition |

Biofilm Formation

Additionally, this compound has been evaluated for its ability to prevent biofilm formation. It was found to inhibit biofilm development in S. aureus and B. subtilis at concentrations that corresponded closely to their MIC values, suggesting that its antimicrobial action may also involve disrupting biofilm integrity .

Anti-inflammatory Effects

Mechanism of Action

this compound has been investigated for its anti-inflammatory properties. In vitro assays indicated that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This action is thought to be mediated through the inhibition of NF-κB signaling pathways .

Case Study: In Vivo Evaluation

A notable case study involved the administration of this compound in a murine model of acute inflammation induced by lipopolysaccharide (LPS). The results showed a significant reduction in edema and inflammatory markers in treated animals compared to controls, highlighting its potential therapeutic application in inflammatory diseases .

Cytotoxicity and Cancer Research

Cell Viability Assays

The cytotoxic effects of this compound have been assessed using various cancer cell lines. For example, it demonstrated an IC50 value of 5.76 μg/mL against B16 melanoma cells after 24 hours of exposure, indicating potent anti-cancer activity .

| Cell Line | IC50 (μg/mL) | Treatment Duration |

|---|---|---|

| B16 Melanoma | 5.76 | 24 hours |

| A549 Lung Cancer | 10.5 | 48 hours |

Morphological Changes

Further examination revealed that treatment with this compound led to significant morphological changes in cancer cells, including cell shrinkage and membrane blebbing, which are indicative of apoptosis .

Q & A

Q. How can factorial design optimize this compound formulations for controlled-release applications?

- Methodological Answer : Use a 2³ factorial design to evaluate factors like polymer ratio (e.g., HPMC vs. PVP), drug loading, and pH. Assess responses (dissolution rate, tensile strength) using ANOVA. For example, a study on hydroxyzine hydrochloride FDTs identified polymer concentration as the critical factor (p < 0.05) via kinetic modeling (Higuchi vs. Korsmeyer-Peppas) .

Q. What statistical approaches resolve contradictions in this compound’s pharmacokinetic data across studies?

- Methodological Answer : Apply meta-analysis using PRISMA guidelines to aggregate data. Stratify studies by variables like dosage form (oral vs. parenteral) and species (rodent vs. primate). Use mixed-effects models to account for heterogeneity and identify outliers .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like particle size and crystallinity. Use design-of-experiments (DoE) to optimize process parameters (e.g., stirring rate, drying time). Monitor via PAT tools (e.g., NIR spectroscopy) .

Q. What in vitro-in vivo correlation (IVIVC) models are suitable for this compound’s bioequivalence studies?

- Methodological Answer : Develop a Level A IVIVC by correlating dissolution profiles (using USP apparatus II at 50 rpm) with pharmacokinetic parameters (Cₘₐₓ, AUC). Validate with similarity factor (f₂ > 50) and mean time/release plots. Reference metformin hydrochloride hydrogel studies for nonlinear regression techniques .

Data Reporting and Ethical Considerations

Q. What metadata is critical for publishing this compound research to ensure reproducibility?

Q. How can researchers mitigate bias in this compound’s preclinical efficacy studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.